N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c1-3-19-5-4-10(18-19)13(20)17-14-16-12-8(2)6-9(15)7-11(12)21-14/h4-7H,3H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSKHEWGJLNLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is the cyclooxygenase (COX) enzymes. These enzymes are crucial in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting the COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins. The downstream effects of this include a reduction in inflammation and pain.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. These compounds have been shown to interact with various enzymes and proteins, potentially influencing biochemical reactions.
Biological Activity
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic compound with significant biological activity attributed to its unique chemical structure. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety substituted with a chloro group at the 6-position and a methyl group at the 4-position, along with an ethyl-substituted pyrazole carboxamide. This specific arrangement enhances its interaction with biological targets, potentially leading to improved pharmacological profiles.
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClN4OS |
| Molecular Weight | 304.78 g/mol |
| CAS Number | 1172790-03-2 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties . In vitro studies have shown promising results against various bacterial strains, particularly Mycobacterium tuberculosis, with some derivatives demonstrating low IC50 values indicative of potent activity against tuberculosis pathogens .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects . Studies suggest that it may inhibit cyclooxygenase enzymes involved in inflammatory pathways, thereby reducing inflammation markers such as TNF-α and IL-6. For instance, certain pyrazole derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Anticancer Potential
The anticancer activity of benzothiazole derivatives has been well-documented. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and Jurkat (leukemia) cells. The presence of electron-withdrawing groups like chlorine has been correlated with enhanced antiproliferative activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in pathogen metabolism or inflammatory processes.
- Interaction with DNA : Some studies suggest that benzothiazole derivatives can intercalate with DNA, disrupting replication and transcription in cancer cells.
- Modulation of Signaling Pathways : It may modulate signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects.
In Vitro Studies
A comprehensive study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound against Mycobacterium tuberculosis. The results indicated significant inhibition at concentrations as low as 6.25 µg/mL, outperforming standard treatments like rifampicin .
Anti-inflammatory Efficacy
In another study focusing on anti-inflammatory properties, compounds were tested for their ability to inhibit cytokine production in vitro. The results showed that certain derivatives achieved over 75% inhibition of IL-6 production at 10 µM concentration, showcasing their potential as anti-inflammatory agents .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and pyrazole moieties exhibit promising antimicrobial properties. N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been evaluated for its efficacy against various bacterial strains and fungi.
- Mechanism of Action : The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.
- In Vitro Studies : In vitro assays have shown that this compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against common pathogenic fungi.
Anticancer Activity
The compound has also been investigated for its anticancer properties, showing effectiveness against several cancer cell lines:
- Cell Lines Tested : Studies have utilized cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) to assess cytotoxicity.
- Results : The compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity. Molecular docking studies suggest that it binds effectively to target proteins involved in cancer cell growth and survival.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of this compound.
- Methodology : Disk diffusion method was employed against various bacterial strains.
- Results : The compound showed significant inhibition zones, comparable to standard antibiotics, indicating its potential as a therapeutic agent against infections.
-
Anticancer Screening :
- Objective : To assess the cytotoxic effects on breast cancer cells.
- Methodology : Sulforhodamine B assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results : The compound demonstrated strong anticancer activity, with further studies suggesting apoptosis induction in treated cells.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The target compound features 6-chloro and 4-methyl groups on the benzothiazole ring. Comparable derivatives include:
- N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide (6a–b) : These compounds replace the chloro and methyl groups with alkoxy substituents (e.g., methoxy, ethoxy), which may enhance solubility but reduce electrophilic reactivity compared to the chloro group .
- N-(benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide : This patented derivative integrates a coumarin-benzimidazole hybrid, broadening its biological spectrum to include antimalarial and antioxidant activities, unlike the pyrazole-linked target compound .
Variations in the Amide-Linked Functional Groups
The 1-ethylpyrazole-3-carboxamide moiety distinguishes the target compound from analogs with alternative heterocycles:
- 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m) : These derivatives feature triazole-thioether linkages, which may improve metal-binding capacity and antimicrobial efficacy compared to the pyrazole carboxamide .
- 1-ethyl-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-4-carboxamide (CAS 515150-39-7) : This analog substitutes the benzothiazole’s chloro group with a methyl and positions the pyrazole at the 4-position, reducing steric hindrance and altering pharmacokinetic profiles (molecular weight: 376.475 vs. ~380–400 for the target compound) .
Data Table: Key Structural and Hypothetical Pharmacological Comparisons
*Estimated based on structural similarity.
Preparation Methods
Cyclization of 4-Methyl-2-chloroaniline Derivatives
The benzo[d]thiazole core is synthesized via cyclocondensation of 4-methyl-2-chloroaniline with thiourea derivatives. A representative protocol involves:
- Reacting 4-methyl-2-chloroaniline (1.0 equiv) with potassium thiocyanate (1.2 equiv) in acetic acid under reflux (110°C, 6–8 hours).
- Quenching with ice-water to precipitate 2-amino-6-chloro-4-methylbenzo[d]thiazole (Yield: 68–72%).
Key Characterization Data :
- 1H NMR (400 MHz, DMSO-d6): δ 7.42 (s, 1H, Ar-H), 7.21 (s, 1H, Ar-H), 2.45 (s, 3H, CH3), 2.38 (s, 3H, NH2).
- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch).
Synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic Acid
Cyclocondensation of Ethyl Hydrazine with 1,3-Diketones
Pyrazole ring formation follows the Knorr pyrazole synthesis :
- Reacting ethyl hydrazine (1.1 equiv) with ethyl 3-oxopentanoate (1.0 equiv) in ethanol under reflux (12 hours).
- Acidic workup yields 1-ethyl-1H-pyrazole-3-carboxylic acid (Yield: 58–63%).
Optimization Note :
- Substituent orientation is controlled by the electron-withdrawing effect of the ester group, favoring regioselective formation of the 3-carboxylic acid derivative.
Key Characterization Data :
- 13C NMR (100 MHz, CDCl3): δ 167.8 (COOH), 148.2 (C-3), 132.5 (C-5), 105.4 (C-4), 42.1 (CH2CH3), 15.2 (CH2CH3).
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling
A standard protocol involves:
- Activating 1-ethyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) and hydroxybenzotriazole (HOBt) (1.1 equiv) in anhydrous DMF (0°C, 30 minutes).
- Adding 6-chloro-4-methylbenzo[d]thiazol-2-amine (1.0 equiv) and stirring at room temperature (12–16 hours).
- Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the target compound (Yield: 65–70%).
Acid Chloride Route
Alternative method:
- Converting the carboxylic acid to its acyl chloride using thionyl chloride (3.0 equiv) under reflux (2 hours).
- Reacting the acyl chloride with the amine in dry dichloromethane with triethylamine (2.0 equiv) as base (0°C → rt, 4 hours).
- Isolation yields comparable to carbodiimide method (Yield: 60–68%).
Comparative Analysis of Synthetic Routes
| Parameter | Carbodiimide Method | Acid Chloride Method |
|---|---|---|
| Reaction Time | 12–16 hours | 6 hours |
| Yield | 65–70% | 60–68% |
| Byproducts | Minimal | HCl gas evolution |
| Purification | Chromatography | Filtration |
The carbodiimide method is preferred for scalability and reduced corrosivity, despite longer reaction times.
Spectral Characterization of Final Compound
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6):
δ 10.21 (s, 1H, NH), 8.12 (d, J = 2.4 Hz, 1H, Pyrazole-H5), 7.82 (s, 1H, Thiazole-H5), 7.45 (s, 1H, Thiazole-H7), 4.52 (q, J = 7.2 Hz, 2H, CH2CH3), 2.48 (s, 3H, CH3), 1.42 (t, J = 7.2 Hz, 3H, CH2CH3).13C NMR (100 MHz, DMSO-d6):
δ 165.3 (CONH), 152.1 (Thiazole-C2), 148.6 (Pyrazole-C3), 134.2 (Thiazole-C6), 129.8 (Pyrazole-C5), 124.5 (Thiazole-C4), 105.2 (Pyrazole-C4), 42.3 (CH2CH3), 21.7 (CH3), 15.1 (CH2CH3).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C14H14ClN4OS : [M+H]⁺ 337.0524
- Observed : 337.0521
Challenges and Optimization Considerations
- Regioselectivity in Pyrazole Synthesis : Competing formation of 1-ethyl-1H-pyrazole-5-carboxylic acid is mitigated by using electron-deficient diketones.
- Amine Protection : The benzo[d]thiazol-2-amine’s susceptibility to oxidation necessitates inert atmosphere handling during coupling.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance carbodiimide activation efficiency but require thorough drying to prevent hydrolysis.
Q & A
Q. What are the key challenges in synthesizing N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
Synthesis involves multi-step reactions, including coupling benzo[d]thiazole and pyrazole moieties. Challenges include low yields due to steric hindrance from the chloro and methyl substituents and competing side reactions (e.g., over-alkylation). Optimization strategies:
- Use coupling agents like EDCl/HOBt for amide bond formation (common in analogous syntheses) .
- Control reaction temperature (e.g., 0–5°C during imine formation to minimize byproducts) .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (≥95%) .
Q. How can structural characterization resolve ambiguities in regiochemistry or stereochemistry for this compound?
Key methods:
- 1H/13C NMR : Compare chemical shifts of pyrazole C-3 carboxamide (~δ 160–165 ppm) and benzo[d]thiazole C-2 (δ ~165–170 ppm) .
- IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C=N (~1550 cm⁻¹) .
- X-ray crystallography : Resolve regiochemistry of substituents (e.g., 6-chloro vs. 4-methyl positions) .
Q. What analytical methods ensure purity and batch consistency in preclinical studies?
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities <0.5% .
- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
Contradictions may arise from:
- Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates (e.g., 6-chloro-4-methylbenzo[d]thiazol-2-amine) can skew biological assays. Mitigate via rigorous QC (HPLC-MS) .
- Assay variability : Standardize cell lines (e.g., HEK293 for kinase inhibition) and solvent controls (DMSO ≤0.1%) .
- SAR validation : Compare analogs (e.g., replacing ethyl with cyclopropyl) to isolate pharmacophore contributions .
Q. What computational strategies predict binding modes or metabolic stability for this compound?
- Molecular docking (AutoDock Vina) : Model interactions with CDK7 (PDB: 5FMO) or antimicrobial targets (e.g., Mtb enoyl-ACP reductase) .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reactive sites (e.g., pyrazole C-4 for electrophilic attack) .
- ADMET prediction (SwissADME) : Assess logP (~3.2), CYP3A4 inhibition risk, and BBB permeability .
Q. How can in vitro/in vivo discrepancies in pharmacokinetics be resolved?
Common issues include poor solubility or rapid hepatic clearance:
- Solubility enhancement : Co-crystallize with succinic acid (molar ratio 1:1) or use nanoemulsions .
- Metabolic profiling (LC-MS/MS) : Identify major metabolites (e.g., oxidative deethylation of pyrazole) in microsomal assays .
- Toxicology : Screen for hepatotoxicity via ALT/AST markers in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
